molecular formula C9H22NO3P B15162520 (R)-1-Amino-3-methylbutylphosphonic acid diethyl ester CAS No. 159171-46-7

(R)-1-Amino-3-methylbutylphosphonic acid diethyl ester

Cat. No.: B15162520
CAS No.: 159171-46-7
M. Wt: 223.25 g/mol
InChI Key: TVBLDWTXOYRRKF-SECBINFHSA-N
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Description

®-1-Amino-3-methylbutylphosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and an amino group attached to a chiral carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Steglich esterification, which employs carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a solvent such as dichloromethane . The reaction conditions are generally mild, and the process is efficient in forming the ester bond.

Industrial Production Methods

On an industrial scale, the production of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-methylbutylphosphonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

®-1-Amino-3-methylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid ester can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Amino-3-methylbutylphosphonic acid diethyl ester is unique due to its combination of an amino group, a chiral center, and phosphonic acid ester groups. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Properties

CAS No.

159171-46-7

Molecular Formula

C9H22NO3P

Molecular Weight

223.25 g/mol

IUPAC Name

(1R)-1-diethoxyphosphoryl-3-methylbutan-1-amine

InChI

InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3/t9-/m1/s1

InChI Key

TVBLDWTXOYRRKF-SECBINFHSA-N

Isomeric SMILES

CCOP(=O)([C@H](CC(C)C)N)OCC

Canonical SMILES

CCOP(=O)(C(CC(C)C)N)OCC

Origin of Product

United States

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